

A comparative review of the regulatory status of Xylylcarb globally.

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Compound of Interest

Compound Name: Xylylcarb

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Xylylcarb: A Global Regulatory and Performance Review

An objective comparison of the carbamate insecticide, **Xylylcarb**, against contemporary alternatives, supported by representative experimental data and methodologies.

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Xylylcarb, a carbamate insecticide also known as MPMC, functions as a reversible acetylcholinesterase (AChE) inhibitor. Historically used for controlling sucking pests likeoppers on rice and fruit, its global regulatory status appears to be largely obsolete. Extensive searches of national and international pesticide registration databases indicate that **Xylylcarb** is not currently registered for agricultural use in major markets including the United States, the European Union, Australia, Canada, China, India, and Brazil. While it has a history of use in Japan, its current status is not prominently listed. This review provides a comparative analysis of **Xylylcarb**'s presumed performance characteristics against modern insecticidal alternatives, supplemented with generalized experimental protocols and relevant biological and analytical pathways.

Global Regulatory Status

The regulatory landscape for pesticides is dynamic, with older compounds often being superseded by newer chemistries with more favorable safety and efficacy profiles. **Xylylcarb** appears to fall into this category.

Region/Country	Regulatory Body	Status of Xylylcarb (3,4-dimethylphenyl methylcarbamate)	Key Findings & Citations
United States	Environmental Protection Agency (EPA)	Inactive	The EPA's Toxic Substances Control Act (TSCA) Chemical Substance Inventory lists the commercial activity status for Xylylcarb's parent compound as "INACTIVE". ^[1] No active tolerances (Maximum Residue Limits) are found in the U.S. Code of Federal Regulations. ^{[2][3][4]}
European Union	European Commission (EC) / ECHA	Not Approved	A search of the EU Pesticides Database does not show an active approval for Xylylcarb. It is listed by the European Chemicals Agency (ECHA) with harmonized classification for acute toxicity and aquatic hazards. ^{[5][6][7]}
Australia	Australian Pesticides and Veterinary Medicines Authority (APVMA)	Not Registered	No current registration for products containing Xylylcarb could be found in publicly accessible

Australian pesticide databases.

A search of Health Canada's pesticide product databases did not yield any registered products containing Xylylcarb.

No registration information for Xylylcarb was found in searches related to China's pesticide registration system.[\[8\]](#)
[\[9\]](#)[\[10\]](#)[\[11\]](#)

Xylylcarb is not listed as a registered, banned, or restricted insecticide in publicly available documents from the CIB&RC.

No registration for Xylylcarb was found in Brazil's agrochemical database (AGROFIT).
[\[3\]](#)

The synonym MPMC was approved for use.
[\[12\]](#) While a Japanese MRL database exists, the current registration status is not readily confirmed, suggesting it may be an older, less common active

ingredient.[\[13\]](#)[\[14\]](#)[\[15\]](#)
[\[16\]](#)

International

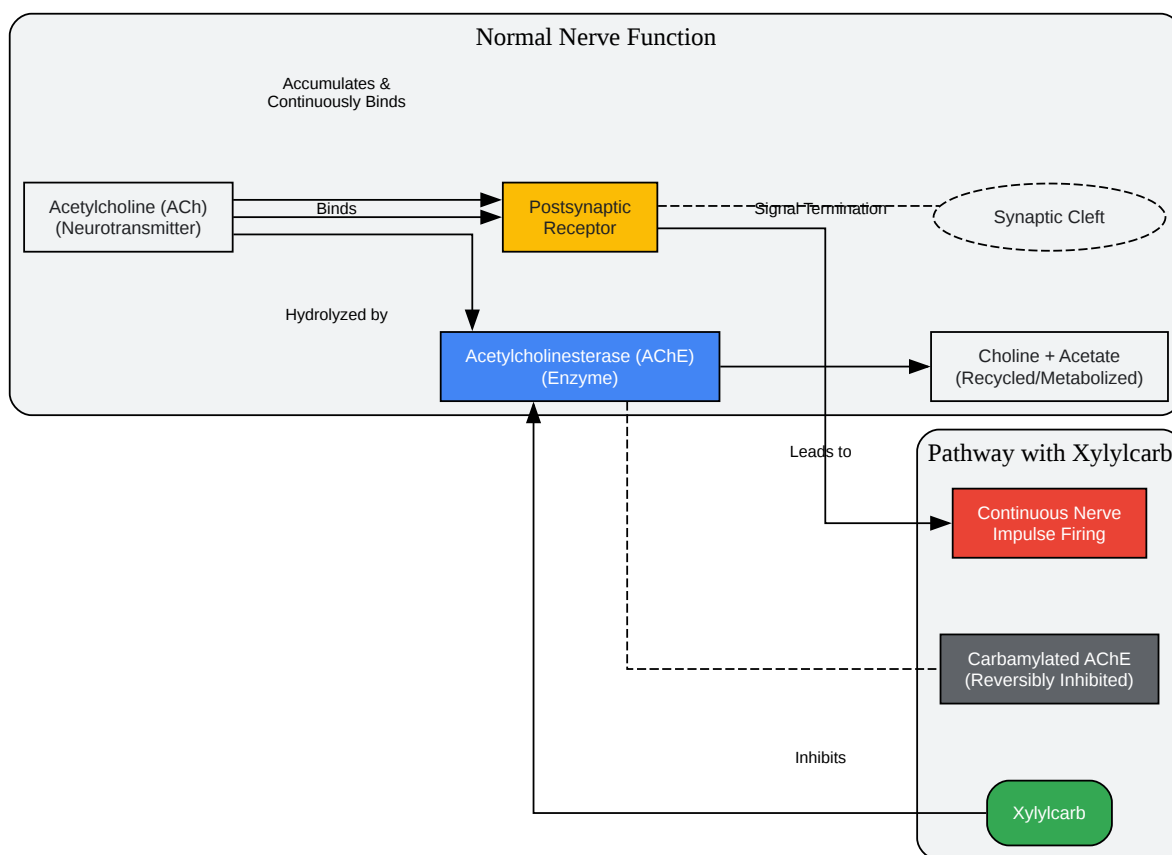
Codex Alimentarius

No MRLs Established

A search of the Codex Alimentarius pesticide database for international Maximum Residue Limits (MRLs) did not return any results for Xylylcarb.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Mechanism of Action: Acetylcholinesterase Inhibition

As a carbamate insecticide, **Xylylcarb**'s mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme. This pathway is critical for nerve function in insects.



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Caption: Acetylcholinesterase (AChE) inhibition pathway by **Xylcarb**.

In a normal nervous system, acetylcholine is released into the synaptic cleft, binds to receptors to transmit a nerve signal, and is then broken down by AChE to terminate the signal.

Xylcarb, like other carbamates, binds to the active site of AChE, forming a carbamylated enzyme.^[1] This inhibition is reversible, but slows down the breakdown of acetylcholine

significantly.^[1] The resulting accumulation of acetylcholine leads to continuous stimulation of nerve receptors, causing hyperexcitation, paralysis, and ultimately death of the insect.^[1]

Comparative Performance with Modern Alternatives

Due to the lack of recent, publicly available field studies on **Xylylcarb**, a direct quantitative comparison is not feasible. However, we can compare the general characteristics of carbamates with modern insecticide classes used for the same target pests (e.g., brown planthopper, *Nilaparvata lugens*).

Insecticide Class	Example Active Ingredient(s)	Mode of Action	Efficacy Against Hoppers	Key Advantages	Key Disadvantages
Carbamates	Xylylcarb, Carbaryl, Carbofuran[6]	AChE Inhibitor (IRAC Group 1A)	Historically effective, but resistance is a known issue.	Broad-spectrum, relatively rapid knockdown.	High toxicity to beneficial insects (e.g., bees, parasitoids) [3]; potential for pest resurgence; resistance development.
Organophosphates	Acephate, Chlorpyrifos	AChE Inhibitor (IRAC Group 1B)	Effective, but with significant resistance and non-target effects. [14]	Broad-spectrum, often lower cost.	High toxicity to vertebrates and non-target organisms; well-documented resistance.
Neonicotinoids	Imidacloprid, Thiamethoxam, Clothianidin[14]	nAChR Agonist (IRAC Group 4A)	Highly effective with systemic activity.[5][7][13]	Systemic uptake protects new growth; effective at low doses.	High risk to pollinators; widespread resistance in BPH populations[7]; concerns over environmental persistence.
Phenylpyrazoles	Fipronil	GABA-gated chloride channel antagonist	Highly effective against BPH. [13][14]	Long residual activity.	High toxicity to aquatic life and bees; can lead to

		(IRAC Group 2B)	pest resurgence.		
Insect Growth Regulators (IGRs)	Buprofezin	Chitin biosynthesis inhibitor (IRAC Group 16)	Effective against nymphal stages, slower acting. [5][7]	More selective, less harmful to many beneficial insects.	Not effective against adult insects; slower speed of kill.
Diamides	Chlorantraniliprole	Ryanodine receptor modulator (IRAC Group 28)	Effective against a range of pests, including some hoppers.	Novel mode of action; generally low vertebrate toxicity.	Higher cost; potential for resistance development.
Biologicals	Metarhizium anisopliae (Fungus), Beauveria bassiana (Fungus)	Fungal infection and colonization	Can suppress hopper populations effectively under favorable conditions.	Environmentally friendly; low risk to non-target organisms.	Slower acting; efficacy is dependent on environmental conditions (humidity, temperature).

Quantitative Efficacy Data for Alternatives Against Brown Planthopper (*Nilaparvata lugens*)

The following table summarizes data from representative field studies on insecticides currently used for brown planthopper control.

Active Ingredient	Dosage	Pest Population Reduction (%) / Metric	Study Reference
Fipronil 5 SC	2.0 ml/L	85.45% reduction over control	The Pharma Innovation Journal (2021)[14]
Clothianidin 50 WDG	0.05 g/L	85.09% reduction over control	The Pharma Innovation Journal (2021)[14]
Thiamethoxam 25 WG	0.20 g/L	84.53% reduction over control	The Pharma Innovation Journal (2021)[14]
Imidacloprid 17.8 SL	0.20 ml/L	84.17% reduction over control	The Pharma Innovation Journal (2021)[14]
Buprofezin 25 SC	1000 ml/ha	Lowest population (3.60 BPH/hill)	Int. J. Curr. Microbiol. App. Sci (2020)[7]
Bifenthrin 10 EC	Not Specified	100% cumulative mortality (Greenhouse)	Int. J. of Plant Protection (2016)[13]
Chlorpyrifos 50 EC + Cypermethrin 5 EC	Not Specified	100% cumulative mortality (Greenhouse)	Int. J. of Plant Protection (2016)[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in insecticide evaluation.

Protocol 1: Insecticide Efficacy Bioassay (Leaf-Dip Method for Leafhoppers)

Objective: To determine the lethal concentration (LC₅₀) of an insecticide against a target leafhopper species.

Methodology:

- **Insect Rearing:** Maintain a healthy, multi-generational colony of the target leafhopper species on untreated host plants under controlled conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).
- **Insecticide Preparation:** Prepare a stock solution of the test insecticide in an appropriate solvent (e.g., acetone). Create a series of five to seven serial dilutions in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100). A control solution will contain only water and surfactant.
- **Leaf Treatment:** Select healthy, uniform-sized leaves from the host plant. Dip each leaf into a respective insecticide dilution (or control solution) for 10-15 seconds with gentle agitation.
- **Exposure:** Allow the treated leaves to air-dry completely under a fume hood. Place the petiole of each dried leaf into a water-filled vial or floral tube to maintain turgor. Place each leaf-vial unit into a ventilated container (e.g., a petri dish with a mesh lid).
- **Insect Introduction:** Introduce 10-20 adult leafhoppers into each container. Each concentration and the control should be replicated 3-5 times.
- **Incubation & Assessment:** Maintain the containers under the same conditions as the rearing colony. Assess mortality at 24, 48, and 72 hours post-introduction. Insects that are unable to move when gently prodded are considered dead.
- **Data Analysis:** Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC₅₀ and LC₉₀ values with 95% confidence intervals.

Protocol 2: Non-Target Toxicity Assay (Aquatic Invertebrate - *Daphnia magna*)

Objective: To determine the acute toxicity (EC₅₀) of an insecticide to a standard non-target aquatic organism.

Methodology:

- **Test Organism Culture:** Culture *Daphnia magna* in a suitable medium (e.g., reconstituted hard water) under standard laboratory conditions ($20\pm 2^{\circ}\text{C}$, 16:8 L:D photoperiod). Use neonates (<24 hours old) for testing.
- **Test Solution Preparation:** Prepare a stock solution of the insecticide and create a geometric series of at least five concentrations in the culture medium. Include a medium-only control.
- **Exposure:** Add 10 *Daphnia* neonates to each of several replicate glass beakers (e.g., 4 replicates per concentration) containing the test solutions. The loading rate should not stress the organisms.
- **Incubation:** Incubate the test beakers for 48 hours under the specified environmental conditions without feeding.
- **Assessment:** After 48 hours, count the number of immobilized *Daphnia* in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- **Data Analysis:** Calculate the percentage of immobilization for each concentration. Use statistical software to determine the EC_{50} (the concentration causing immobilization in 50% of the population) and its 95% confidence limits.

Protocol 3: Residue Analysis in Plant Material (GC-MS Method for Carbamates)

Objective: To quantify the residue of a carbamate insecticide in a crop sample.

Methodology:

- **Sample Preparation (QuEChERS method):**
 - Homogenize a representative sample (e.g., 10-15 g) of the crop material.
 - Extract the homogenized sample with acetonitrile.

- Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation (salting out).
- Centrifuge to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile extract.
 - Add it to a tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids).
 - Vortex and centrifuge the sample. The supernatant is the cleaned-up extract.
- Derivatization (Optional but often required for GC):
 - For some carbamates, derivatization is necessary to improve thermal stability and chromatographic performance. This can involve, for example, trifluoroacetylation.
- GC-MS Analysis:
 - Inject an aliquot of the final extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).
 - GC Conditions: Use a capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane). Program the oven temperature with a gradient to separate the target analytes.
 - MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Quantification: Prepare matrix-matched calibration standards. Quantify the analyte by comparing the peak area of the target ion(s) in the sample to the calibration curve.

Caption: General workflow for pesticide residue analysis using QuEChERS and GC-MS.

Conclusion

Xylylcarb is a carbamate insecticide that appears to be largely obsolete in major global agricultural markets, with no current registrations found in the US, EU, Australia, Canada, China, India, or Brazil. As an acetylcholinesterase inhibitor, it shares a mode of action with organophosphate insecticides. While likely effective against its target pests at the time of its introduction, the development of insecticide resistance and a greater understanding of the broad-spectrum toxicity of carbamates to beneficial insects have led to its replacement by newer chemical classes. Modern alternatives, including neonicotinoids, phenylpyrazoles, and insect growth regulators, offer different modes of action and, in some cases, improved safety profiles or systemic activity. However, these alternatives also face challenges, most notably the rapid evolution of resistance in target pests like the brown planthopper and significant concerns regarding their own non-target and environmental impacts. The data and protocols presented here offer a framework for comparing the performance of such insecticides, highlighting the ongoing need for integrated pest management strategies that minimize reliance on any single chemical class.

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